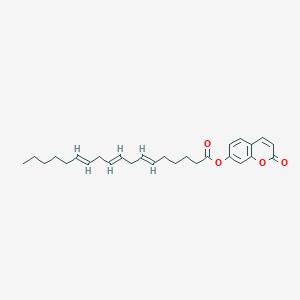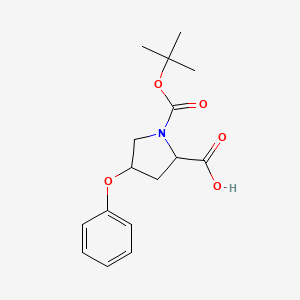
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is an organic compound with the molecular formula C18H27NO. It is a member of the fatty amides class and is known for its unique structure, which includes multiple conjugated double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves the condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form saturated amides.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and amide chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It inhibits the enzyme acyl-CoA:cholesterol acyltransferase, which plays a role in cholesterol metabolism.
Pathways Involved: The compound affects lipid metabolism and has been shown to modulate the activity of ion channels in sensory neurons, leading to its characteristic tingling sensation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isobutyl-2,4,8,10,12-tetradecapentaenamide: Shares a similar structure but differs in the substitution pattern.
N-(2-Hydroxy-2-methylpropyl)-2,4,8,10,12-tetradecapentaenamide: Contains a hydroxyl group, leading to different chemical properties.
Uniqueness
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is unique due to its specific substitution pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C18H27NO |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
KVUKDCFEXVWYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)

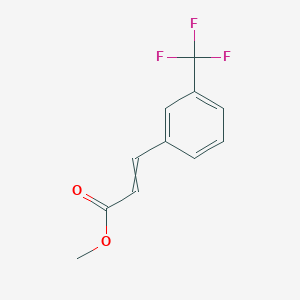

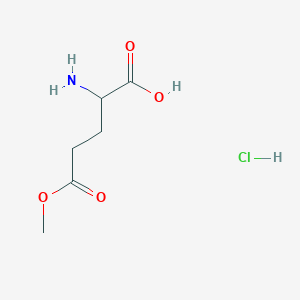
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)
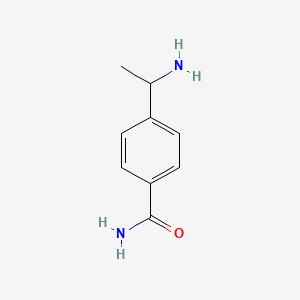
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
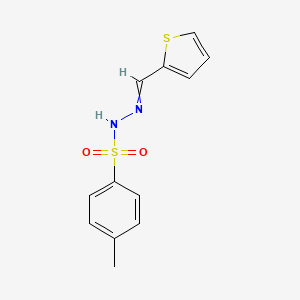
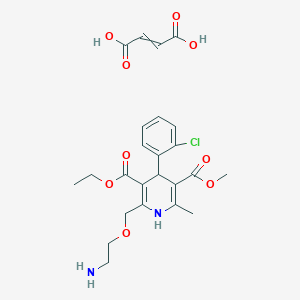
![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)
